molecular formula C9H12N2O2 B2459079 Ethyl 2-(aminomethyl)isonicotinate CAS No. 886733-50-2

Ethyl 2-(aminomethyl)isonicotinate

Cat. No. B2459079
M. Wt: 180.207
InChI Key: UOIRVEMYVCNPQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)isonicotinate, also known as Ethyl 2-Aminoisonicotinate or 2-AMINO-ISONICOTINIC ACID ETHYL ESTER, is a chemical compound with the molecular formula C8H10N2O2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(aminomethyl)isonicotinate is represented by the InChI code 1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3 . This compound has a molecular weight of 166.18 .


Physical And Chemical Properties Analysis

Ethyl 2-(aminomethyl)isonicotinate is a solid substance . It has a molecular weight of 216.67 and a molecular formula of C9H13ClN2O2 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Enzymatic Synthesis and Tuberculosis Treatment

Ethyl 2-(aminomethyl)isonicotinate has been utilized in enzymatic synthesis processes. For instance, Yadav, Joshi, and Lathi (2005) demonstrated its use in the production of isoniazid, a significant agent in treating tuberculosis. This synthesis involved the reaction of ethyl isonicotinate with hydrazine hydrate, catalyzed by immobilized lipases in a non-aqueous medium (Yadav, Joshi, & Lathi, 2005).

Novel Heterocyclic Systems Synthesis

Trofimov et al. (2012) explored the reactivity of ethyl isonicotinate with tertiary cyanoacetylenic alcohols. This tandem cyclization process yielded novel polycondensed heterocyclic systems, demonstrating the compound's utility in creating complex chemical structures under mild conditions (Trofimov et al., 2012).

Electrical Conductivity and Luminescence Studies

Hassanein et al. (2015) investigated the coordination polymers formed from the reaction of CuI with ethyl isonicotinate. These polymers exhibited significant electrical conductivity and strong luminescence, revealing potential applications in electronic and photonic devices (Hassanein et al., 2015).

Synthesis of Hydroxy Lamine Derivatives

Markova et al. (1970) synthesized Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative of ethyl 2-(aminomethyl)isonicotinate. This synthesis led to new heterocyclic compounds, highlighting the compound's role in creating diverse chemical structures (Markova et al., 1970).

Metal Complex Formation

Goher and Drátovský (1976) studied the formation of complexes between ethyl isonicotinate and cuprous halides. These complexes showed intense absorption in the visible region due to metal-to-ligand charge transfer, suggesting applications in materials science and optical technologies (Goher & Drátovský, 1976).

Anodic Fluorination

Konno, Shimojo, and Fuchigami (1998) conducted anodic fluorinations of ethyl isonicotinate, leading to the production of fluorinated derivatives. This process demonstrates its potential use in the synthesis of fluorine-containing organic compounds (Konno, Shimojo, & Fuchigami, 1998).

Safety And Hazards

Ethyl 2-(aminomethyl)isonicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . If inhaled, it is recommended to move the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

ethyl 2-(aminomethyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIRVEMYVCNPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(aminomethyl)isonicotinate

Citations

For This Compound
2
Citations
AJ Watson - 2019 - trace.tennessee.edu
Smart drug delivery platforms such as designer liposomes can be used to enhance medicinal properties by enabling control over the time and location of therapeutic cargo release. This …
Number of citations: 0 trace.tennessee.edu
Z Yu - 2018 - trace.tennessee.edu
Lipids are crucial components of the human body. They are the major components of cell membranes and govern important biological pathways. Due to their fundamental roles in key …
Number of citations: 2 trace.tennessee.edu

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